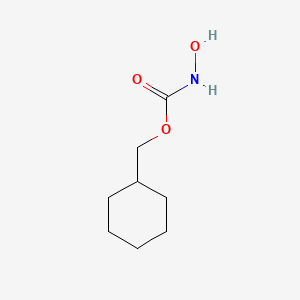
9-Methyl-9-(prop-1-EN-2-YL)octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9-(prop-1-EN-2-YL)octadecane is an organic compound with the molecular formula C22H44 It is a derivative of octadecane, characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the ninth carbon atom of the octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(prop-1-EN-2-YL)octadecane typically involves the alkylation of octadecane with appropriate reagents. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyl-9-(prop-1-EN-2-YL)octadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
9-Methyl-9-(prop-1-EN-2-YL)octadecane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 9-Methyl-9-(prop-1-EN-2-YL)octadecane depends on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Octadecane: A straight-chain hydrocarbon with the formula C18H38.
9-Methyl-octadecane: A methyl-substituted derivative of octadecane.
9-(prop-1-EN-2-YL)octadecane: A prop-1-en-2-yl-substituted derivative of octadecane.
Uniqueness: 9-Methyl-9-(prop-1-EN-2-YL)octadecane is unique due to the presence of both a methyl group and a prop-1-en-2-yl group at the ninth carbon position. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
656824-75-8 |
|---|---|
Formule moléculaire |
C22H44 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
9-methyl-9-prop-1-en-2-yloctadecane |
InChI |
InChI=1S/C22H44/c1-6-8-10-12-14-16-18-20-22(5,21(3)4)19-17-15-13-11-9-7-2/h3,6-20H2,1-2,4-5H3 |
Clé InChI |
RMCFZFVCBNJKDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(CCCCCCCC)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

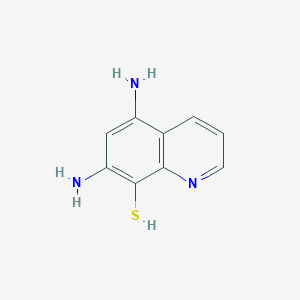
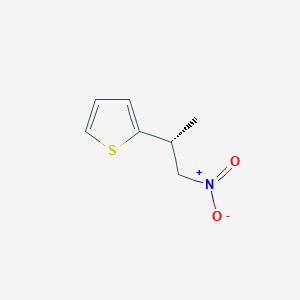

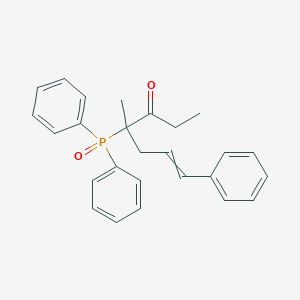

![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)

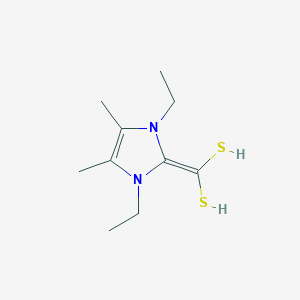
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
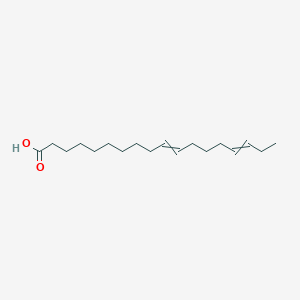
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
